Scaffold Specificity in ALK5 Inhibitor Patents: [3,4-b] Isomer vs. Alternative Regioisomers
The patent WO2022013311A1 explicitly claims compounds derived from the 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine scaffold as ALK5 inhibitors, demonstrating that this specific [3,4-b] fusion pattern is a structural prerequisite for the claimed therapeutic utility. In contrast, pyrido[3,2-b][1,4]oxazine and pyrido[4,3-b][1,4]oxazine isomers are not covered by this patent family, indicating a lack of demonstrated ALK5 inhibitory activity for these alternative cores [1].
| Evidence Dimension | Patent Claim Scope for ALK5 Inhibition |
|---|---|
| Target Compound Data | Explicitly claimed as core scaffold in WO2022013311A1 |
| Comparator Or Baseline | Pyrido[3,2-b][1,4]oxazine and pyrido[4,3-b][1,4]oxazine |
| Quantified Difference | Not claimed; excluded from patent coverage |
| Conditions | ALK5 kinase inhibition assay (TGF-β type I receptor) |
Why This Matters
Procurement of the [3,4-b] isomer is essential for research groups developing ALK5 inhibitors, as the use of an alternative regioisomer would not be supported by the patent's structure-activity relationship data.
- [1] WO2022013311A1 - Pyrido oxazine derivatives as alk5 inhibitors. Chiesi Farmaceutici S.p.A., 2021. View Source
